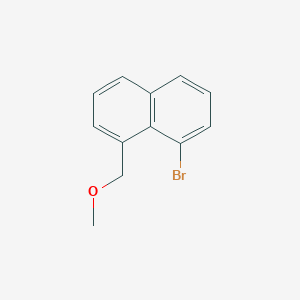
Methyl 2,4-dichloro-7-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,4-dichloro-7-quinolinecarboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl ester group at position 7 on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dichloro-7-quinolinecarboxylate typically involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. This process can be carried out under mild conditions, often using a metal-free process that achieves a C-C bond cleavage of 1,3-dicarbonyl compounds . Additionally, green and sustainable methods such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts have been explored for the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often focus on optimizing yield, cost-effectiveness, and environmental sustainability. Techniques such as one-pot reactions, the use of ionic liquids, and ultrasound-promoted synthesis are employed to achieve these goals .
化学反应分析
Types of Reactions
Methyl 2,4-dichloro-7-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
科学研究应用
Methyl 2,4-dichloro-7-quinolinecarboxylate has several scientific research applications, including:
作用机制
The mechanism of action of methyl 2,4-dichloro-7-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition can result in antimicrobial activity.
相似化合物的比较
Similar Compounds
Similar compounds to methyl 2,4-dichloro-7-quinolinecarboxylate include:
- Ethyl 7,8-dichloro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Methyl 4,7-dichloro-2-quinolinecarboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 2 and 4 and a methyl ester group at position 7 distinguishes it from other quinoline derivatives and can result in different pharmacological properties .
属性
分子式 |
C11H7Cl2NO2 |
|---|---|
分子量 |
256.08 g/mol |
IUPAC 名称 |
methyl 2,4-dichloroquinoline-7-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-7-8(12)5-10(13)14-9(7)4-6/h2-5H,1H3 |
InChI 键 |
MSTMKIOFXAWMRA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


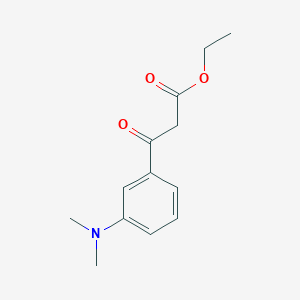
![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
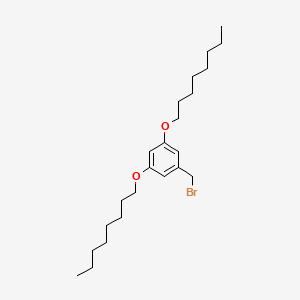

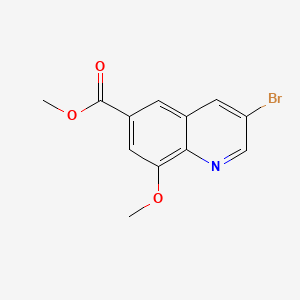
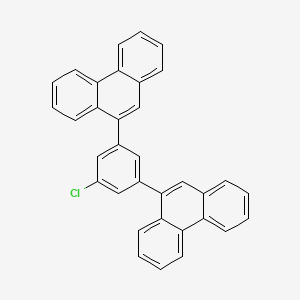

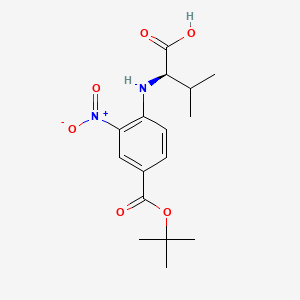
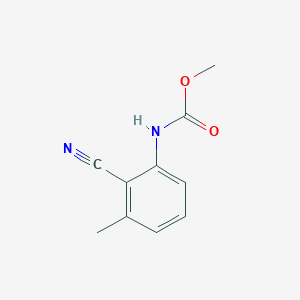
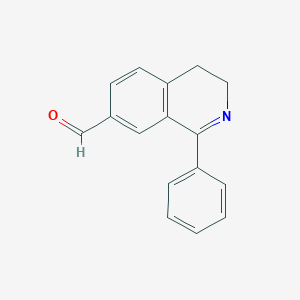
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)
